6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
The exact mass of the compound 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is 430.08102731 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c1-2-28-11-8-9(5-6-10(11)24)14-13(15(25)12-4-3-7-29-12)17(27,18(19,20)21)23-16(26)22-14/h3-8,13-14,24,27H,2H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMHTUFULCKHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 395.37 g/mol. The structure features a trifluoromethyl group, a thiophene carbonyl moiety, and an ethoxy-substituted phenolic ring.
Synthesis Process:
The synthesis involves multi-step reactions starting from readily available precursors, which include:
- Formation of the thiophene core.
- Introduction of the ethoxy and hydroxy substituents.
- Final cyclization to yield the diazinan derivative.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiophene and phenolic compounds have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study:
A study on related compounds revealed that they inhibited cell proliferation in human fibrosarcoma HT-1080 cells by inducing apoptosis through mitochondrial pathways. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell cycle arrest and subsequent apoptosis .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds containing hydroxyphenyl groups are known for their ability to scavenge free radicals. In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 6-(3-ethoxy-4-hydroxyphenyl)... | 25 | ROS scavenging |
| Control (Vitamin E) | 15 | Lipid peroxidation inhibitor |
Pharmacological Implications
The unique combination of functional groups in 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one suggests potential applications in treating conditions associated with oxidative stress and cancer.
Anti-inflammatory Effects
Research indicates that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
